N-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an amide, a piperazine ring, and a tosyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the tosyl group would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be involved in reactions with acids or bases, and the piperazine ring could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Androgen Receptor Antagonist Activities
- Androgen Receptor Antagonism : A novel series of N-arylpiperazine-1-carboxamide derivatives, including N-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, demonstrated potent androgen receptor (AR) antagonist activities. These derivatives were evaluated for their in vivo antiandrogenic properties and were found to exhibit significant antiandrogenic activity. This suggests potential applications in the treatment of conditions such as prostate cancer (Kinoyama et al., 2005).
Anticancer and Cytotoxic Activity
- Cytotoxic Properties : Carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally related to this compound, have been tested for cytotoxic activity against various cancer cell lines. These compounds were found to be potent cytotoxins, indicating potential use in cancer therapy (Deady et al., 2003).
Synthesis of Novel Pharmacophores
- Synthesis of Functionalized Amino Acid Derivatives : Functionalized amino acid derivatives, related to this compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds demonstrate interesting cytotoxic properties, especially in ovarian and oral cancers, suggesting their potential as novel anti-cancer agents (Kumar et al., 2009).
Solid-Phase Synthetic Methods
- Solid-Phase Synthetic Method for Derivatives : A solid-phase synthetic method has been described for synthesizing N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives, which are structurally related to this compound. These derivatives include a biologically active scaffold, indicating their potential in various biological applications (Ahn & Jeon, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria . This mode of action is different from other RNAP inhibitors like rifamycins, which bind to the β-subunits of the bacterial RNAP .
Biochemical Pathways
The inhibition of RNAP disrupts the normal functioning of bacterial cells by preventing the synthesis of essential RNAs . This leads to the cessation of protein synthesis and ultimately results in the death of the bacterial cells .
Pharmacokinetics
The compound’s molecular formula isC14H16N2O4S and its average mass is 308.353 Da , which suggests that it may have favorable absorption and distribution characteristics based on Lipinski’s rule of five .
Result of Action
The compound displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6S/c1-17-5-8-19(9-6-17)34(30,31)27(23(29)26-13-11-25(2)12-14-26)16-22(28)24-20-10-7-18(32-3)15-21(20)33-4/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQQKJIFFVBXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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